Alprazolam-d5

概要

説明

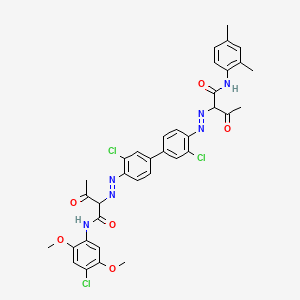

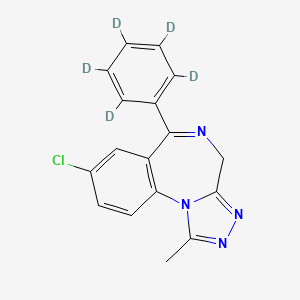

アルプラゾラム-d5 (CRM) は、主にさまざまな分析アプリケーションにおけるアルプラゾラムの定量化に使用される認定基準物質です。これは、アルプラゾラムの重水素化された形態であり、5 つの水素原子が重水素で置換されています。 この化合物はベンゾジアゼピンに分類され、米国ではスケジュール IV の化合物として規制されています .

科学的研究の応用

Alprazolam-d5 is widely used in scientific research, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of alprazolam in various samples.

Biology: Used in studies involving the metabolism and pharmacokinetics of alprazolam.

Medicine: Used in clinical research to study the effects and interactions of alprazolam in the human body.

Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods

作用機序

アルプラゾラム-d5 は、アルプラゾラムと同様に、中枢神経系におけるγ-アミノ酪酸A型 (GABA-A) 受容体に結合することによって効果を発揮します。この結合はGABAの抑制効果を高め、鎮静、不安解消、筋肉弛緩効果をもたらします。 含まれる分子標的は、化合物の薬理学的効果を仲介するGABA-A受容体サブユニットです .

Safety and Hazards

Alprazolam-d5 is classified as Acute Tox. 4 Oral . Misuse of Alprazolam can cause addiction, overdose, or death . It can slow or stop your breathing, and fatal side effects can occur if you take this medicine with alcohol, opioid medicine, or other drugs that cause drowsiness or slow your breathing .

生化学分析

Biochemical Properties

Alprazolam-d5, like its parent compound Alprazolam, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily the gamma-aminobutyric acid (GABA) receptors in the central nervous system . The nature of these interactions involves the enhancement of the inhibitory effect of GABA neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating the activity of GABA receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . The modulation of GABA receptor activity leads to hyperpolarization of the cell membrane and inhibition of certain neuronal activities .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with GABA receptors, specifically the benzodiazepine site on the GABA-A receptor . This binding enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and decreased neuronal excitability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High dosages over prolonged periods can lead to tolerance, physical and psychological dependence, and severe withdrawal symptoms . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its lipid solubility, which allows it to readily penetrate the blood-brain barrier and be stored in slow-releasing lipophilic tissues

準備方法

合成経路と反応条件

アルプラゾラム-d5 の合成には、アルプラゾラム分子に重水素を組み込むことが含まれます。これは、合成過程で重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。 一般的な方法の 1 つには、2-アミノ-5-クロロベンゾフェノンとの反応に重水素化フェニルヒドラジンを使用し、重水素化中間体を形成する方法があり、その後環化してアルプラゾラム-d5 を生成します .

工業生産方法

アルプラゾラム-d5 の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の同位体純度と一貫性を確保するための厳格な品質管理措置が含まれます。 ガスクロマトグラフィー質量分析 (GC-MS) や液体クロマトグラフィー質量分析 (LC-MS) などの高度な分析技術の使用は、合成を監視し、製品の品質を確保するために不可欠です .

化学反応の分析

反応の種類

アルプラゾラム-d5 は、次のようなさまざまな化学反応を起こします。

還元: 水素の付加または酸素の除去を含み、還元代謝物の形成につながります。

一般的な試薬と条件

酸化: 一般的な試薬には、酸性または塩基性条件下での過マンガン酸カリウムや過酸化水素などがあります。

還元: 一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

形成される主な生成物

これらの反応から形成される主な生成物には、アルプラゾラム-d5 のヒドロキシル化、還元、置換誘導体などがあります。 これらの誘導体は、さらなる分析および薬理学的研究で頻繁に使用されます .

科学研究における用途

アルプラゾラム-d5 は、次のような科学研究で広く使用されています。

化学: さまざまなサンプル中のアルプラゾラムの定量化のための分析化学における内部標準として使用されます。

生物学: アルプラゾラムの代謝および薬物動態に関する研究で使用されます。

医学: 人体におけるアルプラゾラムの効果と相互作用を研究する臨床研究で使用されます。

類似化合物との比較

類似化合物

フルアルプラゾラム: アルプラゾラム構造にフッ素原子を付加したデザイナードベンゾジアゼピン。

フルブロマゾラム: アルプラゾラム構造にフッ素原子と臭素原子を両方とも置換したデザイナードベンゾジアゼピン.

独自性

アルプラゾラム-d5 は、重水素標識のためにユニークであり、分析アプリケーションの理想的な内部標準となっています。 重水素原子は明確な質量差を提供し、非重水素化アルプラゾラムとの正確な定量化と識別を可能にします .

特性

IUPAC Name |

8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFGVBLTWBCJP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670071 | |

| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-61-0 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125229-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the role of Alprazolam-d5 in the analysis of 4'-chloro deschloroalprazolam?

A1: this compound serves as an internal standard in analytical methods used to identify and quantify benzodiazepines, including alprazolam and its isomers like 4'-chloro deschloroalprazolam []. Since 4'-chloro deschloroalprazolam and alprazolam are isomers with similar properties, they can be difficult to differentiate using standard chromatographic techniques. The research highlighted the use of this compound's retention time as a benchmark []. If a suspected alprazolam peak elutes before the this compound peak, it suggests the presence of 4'-chloro deschloroalprazolam, even if other identification criteria are met []. This is crucial for accurate analysis, especially in forensic toxicology and drug analysis.

Q2: Can you elaborate on the limitations of using this compound in differentiating alprazolam from 4'-chloro deschloroalprazolam?

A2: While this compound aids in differentiating the isomers, it's important to note that the study cited limitations. The researchers acknowledged that their current method could not fully chromatographically resolve the two isomers []. This emphasizes the need for more advanced analytical techniques capable of providing clear separation and identification, especially considering the serious implications of misidentification in forensic and clinical contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1R-endo)- (9CI)](/img/no-structure.png)